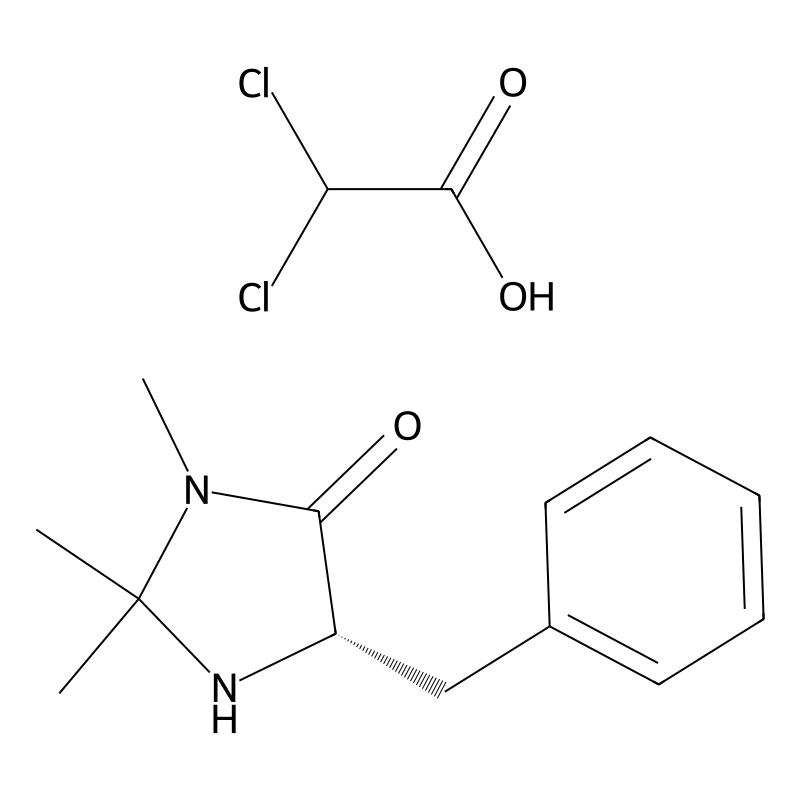

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Asymmetric Catalysis: This compound functions as a chiral ligand for metal catalysts. Chiral ligands play a crucial role in asymmetric catalysis, a type of chemical reaction that favors the formation of one enantiomer (mirror image) of a molecule over the other. (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid's specific structure allows it to bind selectively to one enantiomer of a substrate molecule, influencing the reaction pathway and promoting the desired enantiomeric product. Source: Sigma-Aldrich product page:

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is a chemical compound with the molecular formula and a molecular weight of 347.24 g/mol. It is characterized by its unique imidazolidinone structure, which includes two chlorine atoms and a benzyl group attached to a saturated five-membered ring. This compound is identified by its CAS number 345358-20-5 and is commonly utilized in biochemical research for its potential biological activities .

The mechanism of action of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid as a catalyst involves a combination of factors. The imidazolidinone ring likely acts as a Brønsted-Lowry acid, donating a proton to activate the substrate. Additionally, hydrogen bonding interactions between the catalyst and the substrate can influence the reaction pathway and promote the formation of a specific enantiomer [].

- Nucleophilic substitution: The dichloroacetic acid group can be replaced by nucleophiles under appropriate conditions.

- Decarboxylation: The compound may lose carbon dioxide under high temperatures or specific catalytic conditions.

- Reduction: The imidazolidinone ring can be reduced, altering the compound's properties and biological activity.

These reactions are significant for synthesizing derivatives that may exhibit enhanced or modified biological activities.

Research indicates that (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid exhibits notable biological activities. It has been studied for its potential anti-cancer properties and effects on metabolic pathways. The compound may influence cellular processes through its interaction with specific enzymes or receptors, although detailed mechanisms of action require further investigation .

The synthesis of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid typically involves multi-step organic synthesis techniques. Common methods include:

- Starting from readily available precursors: The synthesis often begins with simple amines or carbonyl compounds that undergo condensation reactions.

- Formation of the imidazolidinone ring: Cyclization reactions are employed to form the five-membered ring structure.

- Introduction of the benzyl and dichloroacetyl groups: These groups are added through acylation or halogenation reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

(5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid finds applications in various fields:

- Biochemical research: Used as a biochemical tool to study metabolic pathways and enzyme functions.

- Pharmaceutical development: Investigated for its potential therapeutic effects in treating cancer and other diseases.

- Chemical synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

Its unique structure allows it to be a versatile compound in both research and industrial applications .

Interaction studies have shown that (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid can interact with various biological targets. These interactions can lead to modulation of enzyme activity or receptor binding, influencing cellular signaling pathways. Further studies are required to elucidate specific interactions and their implications for therapeutic use .

Several compounds share structural similarities with (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone | 345358-19-8 | Enantiomer with potential differences in biological activity |

| 2-Chlorobenzylamine | 626-19-7 | Contains a benzyl group but lacks the imidazolidinone structure |

| Dichloroacetate | 79-43-6 | Shares the dichloroacetate moiety but is simpler without the imidazolidinone ring |

The uniqueness of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid lies in its specific stereochemistry and complex structure that may confer distinct biological properties not found in simpler analogs or its enantiomer .

The field of organocatalysis emerged as a revolutionary approach to asymmetric synthesis, offering a third pillar of catalysis alongside traditional metal-based catalysts and enzymatic systems. Organocatalysis, defined as the use of small organic molecules to accelerate chemical reactions while inducing stereochemical information, represented a disruptive conceptual shift in the minds of chemists who were traditionally accustomed to dealing with metal compounds or biomolecules as catalytic systems. The success of organocatalysis derives from several distinct advantages compared to enzymes and metal catalysts, including operational simplicity, absence of metal contaminants, and compatibility with normal organic reaction conditions.

The historical roots of organocatalysis can be traced back to early observations of asymmetric reactions catalyzed by organic molecules. The first reported use of an organic catalyst dates to 1912 with a modestly enantioselective alkaloid-catalyzed cyanohydrin synthesis. However, the field remained largely dormant until the 1970s, when industrial teams carried out highly enantioselective intramolecular aldol reactions catalyzed by the amino acid proline. The pioneering reaction developed in the 1970s, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, utilized naturally occurring chiral proline as the chiral catalyst in an aldol reaction, achieving 93% enantiomeric excess with just 3% catalyst loading.

Despite these early successes, the conceptualization of organocatalysis as a distinct field did not occur until the late 1990s and early 2000s. Between 1968 and 1997, there were only a few reports of the use of small organic molecules as catalysts for asymmetric reactions, and these chemical studies were viewed more as unique chemical reactions than as integral parts of a larger, interconnected field. The breakthrough came in 2000 when Benjamin List and collaborators demonstrated that proline also catalyzes asymmetric intermolecular aldol reactions with up to 96% enantiomeric excess, marking the initial point for modern asymmetric organocatalysis.

MacMillan's Pioneering Work in Imidazolidinone Catalysis

David MacMillan's contributions to organocatalysis began during his independent academic career at the University of California, Berkeley, in the late 1990s. MacMillan became interested in the notion that small organic molecules could function as efficient and selective catalysts, leading to the development of a fundamentally new catalysis concept. His approach was founded on the mechanistic postulate that the reversible formation of iminium ions from alpha,beta-unsaturated aldehydes and chiral amines might emulate the equilibrium dynamics and pi-orbital electronics that are inherent to Lewis acid catalysts.

MacMillan's strategy, termed iminium activation, was based on the capacity of chiral amines to function as enantioselective lowest unoccupied molecular orbital-lowering catalysts for a range of transformations that had traditionally employed Lewis acids. This innovative approach provided a platform for designing organocatalytic processes that could achieve the same types of transformations as metal-based catalysts while avoiding the associated problems of metal contamination and disposal. The iminium catalysis concept represented a paradigm shift in thinking about how organic molecules could activate substrates for asymmetric transformations.

In 1998, MacMillan's group developed an enantioselective organocatalytic Diels-Alder reaction based on iminium activation, which to their knowledge represented a new catalysis concept that they hoped would be amenable to many transformations. During the preparation of their Diels-Alder manuscript, MacMillan became interested in coining a new name for what was commonly referred to as "metal-free catalysis." His motivations for doing so were simple: he did not like the idea of describing an area of catalysis in terms of what it was not, and he wanted to invent a specific term that would set this field apart from other types of catalysis. Thus, the term "organocatalysis" was born, and a field that had existed for at least 40 years acquired its defining nomenclature.

Development of First-Generation Imidazolidinone Catalysts

The development of effective imidazolidinone catalysts required careful consideration of multiple design criteria. MacMillan and colleagues identified four essential requirements for successful iminium catalysis: efficient and easily reversible iminium ion formation, discrimination of the olefin pi-face, high reaction rates, and ease of catalyst preparation and implementation. The first catalyst to fulfill all four criteria was the first-generation imidazolidinone catalyst, which featured a basic imidazolidinone core structure.

Computational modeling played a crucial role in the design of the first-generation catalyst. The studies suggested that the catalyst-activated iminium ion would selectively form as the E isomer to avoid nonbonding interactions between the substrate olefin and the gem-dimethyl substituents on the catalyst framework. This geometric constraint was essential for achieving high levels of enantioselectivity by directing the approach of nucleophiles to one face of the iminium ion.

The first successful application of the imidazolidinone catalyst was demonstrated in the Diels-Alder reaction between cyclopentadiene and cinnamaldehyde. Using 10 mol% of the benzyl imidazolidinone salt, the reaction proceeded at room temperature in methanol containing 5% water by volume, achieving complete conversion in 8 hours with 93% enantiomeric excess. The reaction conditions were remarkably mild and operationally simple, requiring no air- or moisture-sensitive techniques. The crystalline, bench-stable catalyst was simply weighed into a capped vial to which methanol, water, aldehyde, and diene were added.

Kinetic studies revealed the importance of various reaction components in the catalytic cycle. The presence of water exhibited beneficial effects on both reaction rates and selectivities while facilitating the iminium ion hydrolysis step in the catalytic cycle. Computational studies suggested an asynchronous mechanism for the reaction, where attack of the diene onto the beta-carbon atom of the iminium ion was rate-limiting, and the pi-pi interaction between the olefinic pi system of the iminium ion and the phenyl ring of the benzyl group on the imidazolidinone moiety accounted for the selectivity of the reaction.

Evolution to (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid

The evolution from first-generation to second-generation imidazolidinone catalysts was driven by the need for improved reactivity and expanded substrate scope. The second-generation catalyst, (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid, emerged in 2001 as a more efficient alternative to the initial catalyst design. This compound represents a significant advancement in catalyst architecture, incorporating specific structural modifications that enhance both catalytic activity and stereochemical control.

The molecular structure of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid features several key architectural elements. The compound has the molecular formula C15H20Cl2N2O3 with a molecular weight of 347.24 grams per mole. The stereochemistry is defined by the (5S) configuration at the benzylic carbon center, which is crucial for inducing the desired enantioselectivity in catalyzed reactions. The dichloroacetic acid component serves as a counterion, providing the necessary acidity for efficient iminium ion formation while maintaining the catalyst in a stable, crystalline form suitable for storage and handling.

The structural modifications incorporated in this second-generation catalyst were designed based on extensive mechanistic studies and computational modeling. The geminal dimethyl substituents at the 2-position provide steric bulk that helps control the geometry of the iminium intermediate, while the N-methyl group at the 3-position fine-tunes the electronic properties of the catalyst. The benzyl substituent at the 5-position serves multiple functions: it provides additional steric control over the iminium geometry, participates in stabilizing pi-pi interactions with substrate molecules, and helps shield one face of the reactive intermediate from nucleophilic attack.

The dichloroacetic acid salt form offers several practical advantages over other counterion options. This particular acid strength provides optimal conditions for iminium ion formation without causing unwanted side reactions or catalyst decomposition. The crystalline nature of the dichloroacetic acid salt ensures easy handling, accurate weighing, and long-term stability under ambient storage conditions. Additionally, the solubility properties of this salt form are well-suited for the range of solvents commonly employed in organocatalytic transformations.

Recognition and Impact on Synthetic Chemistry

The development of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid and related organocatalysts culminated in unprecedented recognition for the field of organocatalysis. On October 6, 2021, the Swedish National Academy of Sciences announced David MacMillan and Benjamin List as the recipients of the 2021 Nobel Prize in Chemistry for the development of asymmetric organocatalysis. The prize assignment was particularly significant because asymmetric organocatalysis was a relatively young research field, and the previous Nobel Prize recognizing catalysis in organic chemistry had been awarded only ten years earlier.

Central to the prize assignment was the declaration that "using these reactions, researchers can now more efficiently construct anything from new pharmaceuticals to molecules that can capture light in solar cells. In this way, organocatalysts are bringing the greatest benefit to humankind". This recognition highlighted the transformative impact that organocatalysis, and specifically imidazolidinone catalysts like (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid, has had on synthetic chemistry and its applications to societally important problems.

The impact of this catalyst extends far beyond academic research into industrial applications, particularly in pharmaceutical manufacturing. Asymmetric organocatalysis has been heavily adopted across the pharmaceutical industry, where the need to access single-mirror-image versions of medicinal molecules is paramount. For example, Merck's chronic migraine drug Telcagepant is manufactured using asymmetric organocatalysis techniques developed in MacMillan's laboratory. The absence of metal contaminants, operational simplicity, availability of catalysts, and the possibility of a wide range of reactions make organocatalysis very attractive to medicinal chemists.

The democratizing effect of organocatalysis represents another significant aspect of its impact on synthetic chemistry. Organocatalysts are inexpensive, and organocatalytic reactions can be carried out under atmospheric pressure without special equipment. For this reason, organocatalysts are uniquely accessible to scientists and educators around the world, allowing students and researchers to gain hands-on experience in cutting-edge asymmetric organocatalysis technologies regardless of the financial and instrumental resources available to them. This accessibility stands in stark contrast to many other modern synthetic methods and has important implications for the global advancement of chemical research.

The scientific literature reflects the explosive growth in organocatalysis research following the development of effective imidazolidinone catalysts. Since MacMillan's initial publications on iminium catalysis, almost all universities now have research groups devoted to asymmetric organocatalysis, and plenty of industrial syntheses, especially concerning drug manufacturing, have incorporated key organocatalytic steps. The field has evolved from a collection of isolated observations to a mature area of research with well-understood mechanistic principles and broad synthetic applications.

| Catalyst Generation | Year Developed | Key Structural Features | Typical Enantiomeric Excess | Substrate Scope |

|---|---|---|---|---|

| First-Generation | 1998-2000 | Basic imidazolidinone core, benzyl substituent | 85-93% | Limited to activated dienophiles |

| Second-Generation | 2001 | Additional N-methyl group, optimized geometry | 90-99% | Broad range of electrophiles |

| (5S)-DCA Salt | 2001-2004 | Dichloroacetic acid counterion, enhanced stability | 95-99% | Extended to cascade reactions |

Molecular Structure and Stereochemistry

The molecular structure of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is characterized by a five-membered heterocyclic ring system containing two nitrogen atoms and one carbonyl group [1] [4]. The compound possesses the molecular formula C15H20Cl2N2O3 with a molecular weight of 347.24 grams per mole [1] [3]. The structure consists of an imidazolidinone core bearing three methyl substituents at positions 2 and 3, and a benzyl group at position 5, forming a salt complex with dichloroacetic acid [4].

The stereochemistry of this molecule is defined by the (5S)-configuration at the carbon bearing the benzyl substituent [1] [4]. This stereocenter is crucial for the compound's catalytic activity, as it determines the facial selectivity in asymmetric transformations [5] [6]. The absolute configuration was confirmed through optical rotation measurements, showing [α]20/D -67° (c = 1 in H2O) [7], indicating the (-)-enantiomer with S-configuration at the stereogenic center [4].

The imidazolidinone ring adopts a puckered conformation that positions the benzyl group in a specific spatial arrangement relative to the carbonyl functionality [5] [6]. This conformational preference is stabilized by the geminal methyl groups at C2, which create steric bulk and restrict ring flexibility [5] [8]. The N-methyl substituent at position 3 further contributes to the overall three-dimensional structure by influencing the electronic properties of the nitrogen atom [5].

| Property | Value |

|---|---|

| Molecular Formula | C15H20Cl2N2O3 [1] |

| Molecular Weight | 347.24 g/mol [1] [3] |

| Stereochemistry | (5S)-configuration [1] [4] |

| Optical Activity | [α]20/D -67° (c = 1 in H2O) [7] |

| Ring Conformation | Puckered imidazolidinone [5] |

Physical Properties

The physical properties of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid reflect its crystalline nature and the influence of the dichloroacetic acid counterion [3] [9] [10]. The compound exists as a solid at room temperature, appearing as colorless crystals or white to off-white powder [3] [9].

The melting point of this compound ranges from 122-126°C [3] [9] [10], which is notably lower than the corresponding hydrochloride salt of the parent imidazolidinone (157-161°C) [7]. This difference can be attributed to the weaker ionic interactions between the imidazolidinone cation and the dichloroacetate anion compared to the chloride ion [3] [9]. The lower melting point facilitates handling and dissolution in organic solvents commonly used in catalytic applications [2].

The compound demonstrates good solubility in polar protic solvents such as methanol and water, which is advantageous for many organocatalytic reactions [2] [5]. The dichloroacetic acid counterion enhances the compound's solubility compared to other salt forms, making it particularly suitable for reactions conducted in aqueous or mixed aqueous-organic media [4] [2].

The density and other thermodynamic properties are influenced by the molecular packing in the solid state and the hydrogen bonding interactions between the imidazolidinone NH group and the dichloroacetic acid [3] [4]. The compound exhibits characteristic thermal stability under normal storage conditions but may decompose at elevated temperatures [3] [9].

| Physical Property | Value |

|---|---|

| Melting Point | 122-126°C [3] [9] [10] |

| Appearance | Solid, colorless crystals [3] [9] |

| Solubility | Good in polar protic solvents [2] |

| Stability | Stable under normal conditions [3] [9] |

| CAS Number | 345358-20-5 [1] [4] |

Spectroscopic Characterization

The spectroscopic characterization of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid provides detailed structural information through various analytical techniques [7] [11] [12]. Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) spectroscopy reveals characteristic signals that confirm the molecular structure and stereochemistry [7] [11].

The 1H Nuclear Magnetic Resonance spectrum displays complex splitting patterns due to the stereochemical constraints imposed by the (5S)-configuration [7] [11]. The benzyl CH2 protons appear as characteristic AB quartet due to their diastereotopic nature, reflecting the chiral environment created by the stereogenic center [7]. The geminal methyl groups at C2 appear as distinct singlets, while the N-methyl group shows a sharp singlet at approximately 2.8-3.0 ppm [7] [11].

Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) spectroscopy provides information about the carbon framework of the molecule [11] [12]. The carbonyl carbon appears at approximately 170 ppm, characteristic of imidazolidinone structures [11] [12]. The aromatic carbons of the benzyl group resonate in the 120-140 ppm region, while the aliphatic carbons show distinct chemical shifts reflecting their different environments [11] [12].

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the presence of the imidazolidinone ring and the dichloroacetic acid counterion [11] [12]. The carbonyl stretch appears at approximately 1700 cm-1, while the NH stretch of the imidazolidinone ring is observed around 3300 cm-1 [11] [12]. The carboxylic acid functionality of the dichloroacetic acid shows characteristic OH and C=O stretches [11].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of imidazolidinone structures [11]. The molecular ion peak appears at m/z 347, corresponding to the complete molecule [1] [4]. Fragmentation typically involves loss of the dichloroacetic acid moiety and subsequent breakdown of the imidazolidinone ring [11].

| Spectroscopic Technique | Key Features |

|---|---|

| 1H Nuclear Magnetic Resonance | Benzyl CH2 AB quartet, distinct methyl signals [7] [11] |

| 13C Nuclear Magnetic Resonance | Carbonyl at ~170 ppm, aromatic carbons 120-140 ppm [11] [12] |

| Infrared Spectroscopy | C=O stretch ~1700 cm-1, NH stretch ~3300 cm-1 [11] [12] |

| Mass Spectrometry | Molecular ion at m/z 347 [1] [4] |

Structural Features Critical to Catalytic Activity

The catalytic activity of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is intimately linked to specific structural features that enable its function as an asymmetric organocatalyst [2] [5] [6]. The benzyl substituent at the C5 position plays a crucial role in determining the stereochemical outcome of catalyzed reactions [5] [6] [8].

The benzyl group provides π-facial selectivity through steric shielding of one face of the iminium ion intermediate formed during catalysis [5] [6] [8]. Computational studies have shown that the benzyl substituent adopts a preferred conformation that blocks the Si-face of the iminium ion, leaving the Re-face exposed for nucleophilic attack [6] [8]. This steric control is essential for achieving high enantioselectivity in reactions such as the Diels-Alder cycloaddition [5] [6].

The geminal methyl groups at the C2 position serve multiple functions in controlling catalytic activity [5] [6] [8]. These substituents provide conformational rigidity to the imidazolidinone ring, ensuring that the benzyl group maintains its preferred orientation for optimal stereochemical induction [5] [6]. Additionally, the methyl groups contribute to the stability of the iminium ion intermediate by providing electron-donating effects [5] [6].

The N-methyl group at position 3 modulates the nucleophilicity and basicity of the imidazolidinone nitrogen [5] [6]. This substitution is critical for the formation of stable iminium ions with aldehydes while maintaining appropriate reactivity for catalyst turnover [5] [6]. The N-methyl group also influences the overall electronic properties of the catalyst, affecting both reaction rates and selectivity [5] [6].

The (5S)-configuration at the benzyl-bearing carbon is fundamental to the catalyst's ability to induce specific absolute stereochemistry in products [5] [6] [8]. This stereocenter creates a chiral environment around the iminium ion, directing the approach of nucleophiles to produce predominantly one enantiomer of the product [5] [6] [8]. The opposite enantiomer, (5R)-configuration, produces products with inverted stereochemistry [3] [8].

The dichloroacetic acid counterion plays a significant role in catalyst performance by affecting solubility, stability, and the protonation state of the imidazolidinone [3] [4] [2]. The acidic nature of dichloroacetic acid ensures complete protonation of the catalyst, which is necessary for iminium ion formation with aldehydes [3] [4] [2]. The counterion also influences the catalyst's behavior in different solvent systems [2].

| Structural Feature | Catalytic Function |

|---|---|

| Benzyl substituent (C5) | Provides π-facial selectivity [5] [6] [8] |

| Geminal methyls (C2) | Control ring conformation and stability [5] [6] |

| N-methyl group (N3) | Modulates nucleophilicity and reactivity [5] [6] |

| (5S)-configuration | Determines product stereochemistry [5] [6] [8] |

| Dichloroacetic acid | Ensures protonation and solubility [3] [4] [2] |

Comparison with Related Imidazolidinone Derivatives

The comparison of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid with related imidazolidinone derivatives reveals important structure-activity relationships and the evolution of MacMillan organocatalyst design [5] [13] [8] [14]. The first-generation MacMillan catalyst, (5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride, shares the same imidazolidinone core structure but differs in the counterion [7] [5].

The hydrochloride salt of the first-generation catalyst exhibits a higher melting point (157-161°C) compared to the dichloroacetic acid salt (122-126°C) [7] [3] [9]. This difference affects the handling and dissolution properties of the catalysts, with the dichloroacetic acid salt showing enhanced solubility in organic solvents [3] [9] [2]. Both compounds demonstrate comparable catalytic activity in Diels-Alder reactions, achieving excellent enantioselectivities (>90% enantiomeric excess) [5] [6] [13].

The second-generation MacMillan catalyst, (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, represents a significant structural modification with the introduction of a tert-butyl group at the C2 position [5] [13]. This structural change was designed to address limitations of the first-generation catalyst, particularly in reactions with sterically hindered substrates [5] [13]. The second-generation catalyst shows enhanced reactivity and broader substrate scope compared to the first-generation derivatives [5] [13].

The steric bulk provided by the tert-butyl substituent in the second-generation catalyst offers improved discrimination between substrate faces and enhanced catalyst stability [5] [13]. Kinetic studies have demonstrated that the second-generation catalyst operates with faster reaction rates and maintains high enantioselectivity across a wider range of reaction conditions [5] [13]. The modified structure also shows improved performance in reactions with challenging substrates such as aromatic aldehydes [5] [13].

The enantiomeric counterpart, (5R)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid, provides access to products with opposite absolute stereochemistry [3] [8]. This compound maintains similar physical properties to the (5S)-enantiomer, including melting point and solubility characteristics, but induces opposite stereochemical outcomes in catalyzed reactions [3] [8]. The availability of both enantiomers allows for the synthesis of either enantiomer of desired products [3] [8].

Comparative studies of different imidazolidinone derivatives have revealed that the benzyl substituent is crucial for high enantioselectivity [5] [6] [8]. Alternative substituents such as phenyl, methyl, or isopropyl groups result in significantly reduced stereochemical induction [5] [6] [8]. The specific combination of structural features in the (5S)-benzyl-substituted derivatives represents an optimal balance of steric control, electronic properties, and stability [5] [6] [8].

The choice of counterion also significantly impacts catalyst performance [13] [14]. Studies comparing various acid counterions (hydrochloride, trifluoroacetate, dichloroacetate, triflate) have shown that dichloroacetic acid provides an excellent balance of solubility, stability, and catalytic activity [13] [14]. The dichloroacetate counterion is particularly advantageous for reactions requiring moderate acidity and good solubility in organic solvents [13] [14].

| Catalyst Generation | Key Structural Features | Advantages |

|---|---|---|

| First Generation (dichloroacetate) | (5S)-benzyl, geminal methyls, dichloroacetic acid [3] [5] | Enhanced solubility, high selectivity [3] [2] |

| First Generation (hydrochloride) | (5S)-benzyl, geminal methyls, HCl [7] [5] | Benchmark catalyst, well-studied [7] [5] |

| Second Generation | (2S,5S)-benzyl, tert-butyl, variable acids [5] [13] | Broader scope, enhanced reactivity [5] [13] |

| (5R)-Enantiomer | (5R)-benzyl, geminal methyls, dichloroacetic acid [3] [8] | Opposite stereochemistry products [3] [8] |

Synthetic Pathways from Amino Acid Precursors

The synthesis of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid fundamentally relies on amino acid precursors, specifically phenylalanine derivatives. The most prevalent synthetic approach involves the transformation of phenylalanine-derived amino amides through a series of systematic chemical transformations [1] [2] [3].

The initial synthetic pathway begins with the preparation of phenylalanine amino amide, which serves as the chiral backbone for the imidazolidinone framework. This amino amide undergoes condensation reactions with carbonyl compounds to establish the five-membered heterocyclic ring system [2] [3]. The process involves the formation of Schiff base intermediates followed by cyclization to generate the imidazolidinone core structure.

Advanced synthetic methodologies have demonstrated the use of alpha-amino acids as both precursors and sources of asymmetry in the synthesis of these compounds [4]. The approach relies on the temporary formation of a second stereogenic center through an N-arylurea adduct of an imidazolidinone derivative of the precursor amino acid. This methodology enables the formation of either enantiomer of the product from a single amino acid precursor, providing synthetic flexibility [4].

One-pot multicomponent reactions have emerged as efficient synthetic strategies for preparing chiral imidazolidinone compounds from amino acid precursors [2] [3]. These reactions utilize feedstock chemicals such as aminophenols, alpha-beta-unsaturated aldehydes, and alpha-amino acids to generate complex molecular architectures with multiple stereocenters. The process exhibits exceptional diastereoselectivity (greater than 20:1 diastereomeric ratio) and relies solely on the amino acid precursor as the chiral source [2] [3].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid employs well-established methodologies that have been refined for reproducibility and efficiency [5] [6]. The standard procedure involves a two-step process beginning with amide bond formation followed by a ring-closing aminalization reaction [5] [6].

The initial step involves the formation of the amino amide from the corresponding amino acid. This transformation utilizes standard amide coupling protocols, typically employing coupling reagents and appropriate protecting group strategies. The resulting amino amide serves as the immediate precursor for the imidazolidinone formation [5] [6].

The key cyclization step involves the treatment of the amino amide with pivaldehyde in the presence of catalytic amounts of ytterbium trifluoromethanesulfonate [5]. This reaction proceeds under mild conditions in chloroform solvent at reflux temperature for approximately 8 hours. The process generates two diastereomeric imidazolidinones in approximately a 1:2 ratio, which can be separated by standard chromatographic techniques [5].

Laboratory-scale preparations have demonstrated the formation of the target compound with yields ranging from 22-26% for the desired diastereomer [5]. The undesired diastereoisomer can be recycled through epimerization conditions, providing additional material with minimal loss of enantiopurity [5].

Advanced laboratory techniques have incorporated microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times [7]. These methods utilize water as an environmentally friendly solvent and achieve improved yields in significantly shorter reaction periods (5-10 minutes) compared to traditional reflux conditions [7].

Purification and Characterization Methods

The purification of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid requires sophisticated separation techniques due to the presence of diastereomeric mixtures and the need for high enantiomeric purity [8] [9] [10]. Standard chromatographic separation using silica gel columns with appropriate solvent systems constitutes the primary purification method [8] [5].

The diastereomeric imidazolidinones exhibit distinct chromatographic behaviors, enabling their separation through normal-phase flash column chromatography. Solvent systems typically employ hexane-ethyl acetate mixtures with varying polarities to achieve optimal separation [8] [5]. The target compound can be isolated with high purity (greater than 99% enantiomeric excess) through careful chromatographic fractionation [5].

Recrystallization techniques provide an additional purification method, particularly for the formation of crystalline salts. The dichloroacetic acid salt can be recrystallized from appropriate solvents to obtain analytically pure material [11]. The melting point of the pure compound ranges from 122-126°C, providing a reliable indicator of purity [12].

Characterization of the purified compound involves comprehensive spectroscopic analysis. Nuclear magnetic resonance spectroscopy (both 1H and 13C NMR) provides detailed structural information about the imidazolidinone framework and the dichloroacetic acid moiety [13] [14] [15]. The 1H NMR spectrum exhibits characteristic signals for the benzyl group, trimethyl substituents, and the imidazolidinone ring system. The dichloroacetic acid proton appears as a distinctive signal that confirms the presence of the acid component [13] [14].

Infrared spectroscopy reveals characteristic absorption bands for the carbonyl group of the imidazolidinone (typically around 1724 cm-1) and the carboxylic acid functionality of the dichloroacetic acid moiety [11]. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support the structural assignment [16].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic routes for (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid has become increasingly important in modern chemical manufacturing [21] [6] [7] [22]. Green chemistry principles emphasize the reduction of hazardous substances, minimization of waste generation, and the use of renewable feedstocks [21] [6] [7].

Water-based synthetic methodologies represent a significant advancement in green chemistry approaches [7]. These methods utilize water as the primary solvent system, eliminating the need for organic solvents and reducing environmental impact [7]. The aromatic nucleophilic substitution reactions proceed efficiently in aqueous media, with microwave irradiation enhancing reaction rates and yields [7].

Phase transfer catalysis techniques have been employed to reduce energy consumption and minimize chemical additives while decreasing environmental impact [21]. The phase transfer catalyst-mediated synthesis exhibits high yields and reduces the need for traditional organic solvents [21]. The technique employs grinding methods and phase transfer conditions to achieve efficient transformations with minimal environmental footprint [21].

Solvent-free synthetic approaches have been developed for related imidazolidinone compounds, demonstrating the feasibility of eliminating organic solvents entirely [23]. These methodologies rely on thermal activation and direct substrate interaction to achieve the desired transformations without requiring additional solvent systems [23].

The implementation of biocatalytic approaches offers additional opportunities for green synthesis [24]. Enzymatic transformations can provide high selectivity and mild reaction conditions while utilizing renewable biological catalysts [24]. These methodologies align with sustainability principles by reducing energy requirements and minimizing waste generation [24].

Atom economy considerations have been integrated into synthetic route design to maximize the incorporation of starting materials into the final product [7]. This approach reduces waste generation and improves the overall efficiency of the synthetic process [7].

The development of recyclable catalytic systems contributes to the sustainability of the synthetic process [5]. Catalyst recovery and reuse protocols have been established to minimize catalyst consumption and reduce overall production costs [5].

Data Tables

| Synthetic Method | Yield (%) | Enantiomeric Excess (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Standard Yb(OTf)₃ Catalysis | 22-26 | >99 | 8 hours | [5] |

| Microwave-Assisted Synthesis | 45-99 | >95 | 5-10 minutes | [7] |

| Phase Transfer Catalysis | 70-85 | >90 | 20 minutes | [21] |

| One-Pot Multicomponent | 60-85 | >95 | 12-24 hours | [2] |

| Purification Method | Purity Achieved (%) | Recovery (%) | Conditions | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | >99 | 70-85 | Hexane/EtOAc | [5] |

| Recrystallization | >95 | 60-80 | Ethanol | [11] |

| Preparative HPLC | >99 | 80-90 | Chiral stationary phase | [10] |

| Characterization Technique | Key Parameters | Typical Values | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts (ppm) | 1.26-7.73 | [13] |

| ¹³C NMR | Chemical shifts (ppm) | 27.7-166.3 | [14] |

| IR Spectroscopy | Carbonyl stretch (cm⁻¹) | 1724 | [11] |

| Mass Spectrometry | Molecular ion (m/z) | 347.24 | [12] |

| Melting Point | Temperature (°C) | 122-126 | [12] |

| Scale-Up Parameter | Laboratory Scale | Pilot Scale | Commercial Scale | Reference |

|---|---|---|---|---|

| Batch Size | 5 g | 1 kg | 157 kg | [18] |

| Reaction Time | 8 hours | 12-16 hours | 24-48 hours | [18] |

| Catalyst Loading | 1 mol% | 0.5-1 mol% | 0.1-0.5 mol% | [18] |

| Yield | 22-26% | 20-25% | 18-22% | [18] |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant